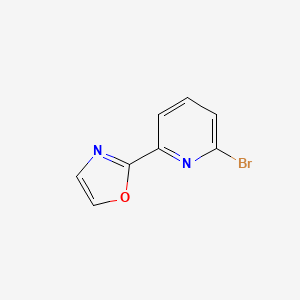

2-(6-Bromopyridin-2-yl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1211524-14-9 |

|---|---|

Molecular Formula |

C8H5BrN2O |

Molecular Weight |

225.04 g/mol |

IUPAC Name |

2-(6-bromopyridin-2-yl)-1,3-oxazole |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(11-7)8-10-4-5-12-8/h1-5H |

InChI Key |

NDAHLWVLLPTDDA-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1)Br)C2=NC=CO2 |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=NC=CO2 |

Origin of Product |

United States |

Chemical Transformations and Reactivity Studies of 2 6 Bromopyridin 2 Yl Oxazole

Reactivity of the Bromine Substituent on the Pyridine (B92270) Ring

The bromine atom on the pyridine ring of 2-(6-Bromopyridin-2-yl)oxazole is a key functional group that serves as a handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone of its utility in synthesizing more complex molecules and ligands.

Research has demonstrated that the bromo-substituent can be readily displaced or transformed using various organometallic reagents. A common strategy involves Suzuki coupling, where an aryl boronic acid or boronate ester is coupled with the bromopyridine core in the presence of a palladium catalyst. d-nb.info For instance, chiral 2-aryl-6-alkylpyridine alcohol ligands have been successfully synthesized starting from 2,6-dibromopyridine (B144722), which undergoes sequential reactions including a Suzuki coupling of an aryl boronic acid at one of the bromine positions. d-nb.info This highlights the feasibility of selectively reacting the bromine atom while other parts of the molecule remain intact.

The following table details a representative Suzuki coupling reaction, illustrating the conditions under which the bromine substituent can be functionalized.

Table 1: Representative Suzuki Coupling Reaction Conditions for a Bromopyridine Derivative

| Parameter | Condition | Source |

| Substrates | Chiral 2-bromopyridine (B144113) alcohol, Aryl boronic acid | d-nb.info |

| Catalyst | Pd(PPh₃)₄ (5–10 mol-%) | d-nb.info |

| Base | K₂CO₃ (3 equivalents) | d-nb.info |

| Solvent | Dioxane and water mixture | d-nb.info |

| Temperature | 70 °C | d-nb.info |

| Outcome | Formation of 2-aryl-6-alkylpyridines | d-nb.info |

In addition to Suzuki couplings, other palladium-mediated cross-coupling reactions are viable. researchgate.net The bromine atom provides a reactive site for creating C-C bonds, enabling the assembly of oligo-heteroaryle structures. nih.gov For example, a synthetic strategy for such oligomers involves the cross-coupling of a bromopyridine derivative with a bis(oxazol-5-yl)pyridine. nih.gov This reactivity is crucial for building larger, functional molecular architectures from the this compound scaffold.

Oxazole (B20620) Ring Reactivity and Functionalization

While the bromine on the pyridine ring is a primary site for modification, the oxazole ring itself possesses distinct reactivity that allows for its functionalization. A significant pathway for this is through C-H bond activation, a modern synthetic strategy that enables the direct formation of new bonds at otherwise unreactive carbon-hydrogen sites.

The C-H bonds of the oxazole ring can be activated, particularly in the presence of transition metal catalysts like palladium. researchgate.netnih.gov This allows for direct arylation or alkenylation, providing an alternative route to elaborate the core structure without relying on pre-functionalized starting materials. organic-chemistry.org For example, palladium catalysts can efficiently mediate the direct arylation of oxazoles at the C-2 position with aryl bromides. organic-chemistry.org This method is noted for its tolerance of a wide range of functional groups. organic-chemistry.org

A convergent synthesis process for oligo-heteroaryles has been developed that relies on the double C-H activation of oxazole rings in 2,6-bis(oxazol-5-yl)pyridine for coupling with a 2-bromopyridine derivative. nih.gov This demonstrates that the oxazole C-H bonds are sufficiently reactive under specific catalytic conditions. The van Leusen reaction is a foundational method for constructing the oxazole ring itself from aldehydes, and subsequent C-H activation provides a powerful combination for synthesizing complex oxazole-containing molecules. nih.govmdpi.com

Table 2: C-H Activation for Oxazole Functionalization

| Reaction Type | Catalyst System | Key Feature | Source |

| Direct Arylation | Pd(PPh₃)₄ / t-BuOLi | Regio- and stereospecific; tolerates various functional groups. | organic-chemistry.org |

| Direct Arylation | Pd/Cu co-mediation (ligandless) | Microwave-assisted, rapid access to 2,5-diaryloxazoles. | researchgate.net |

| Cross-Coupling | Pd(II)/Cu(I) | C-H activation of oxazoles for C-C bond formation with bromopyridines. | nih.govmdpi.com |

Hydrolytic Stability of the Oxazole Ring

The stability of the oxazole ring towards hydrolysis is a critical factor in its synthesis, handling, and application, particularly in aqueous environments or under reaction conditions involving acids or bases. While specific data on the hydrolytic stability of this compound is not extensively detailed, inferences can be drawn from related structures and reaction conditions.

In the synthesis of complex macrocycles containing pyridyl-polyoxazole units, ester groups attached to the oxazole rings are often hydrolyzed as a final step. nih.gov One procedure describes the hydrolysis of methyl esters on a tetraoxazole scaffold to the corresponding carboxylic acids. nih.gov In a related scaffold containing a 4-bromopyridine (B75155) unit, a different method using lithium bromide (LiBr) and DBU was employed for ester hydrolysis specifically to avoid the displacement of the bromine atom, which might occur under more standard hydrolytic conditions. nih.gov This suggests that the pyridyl-oxazole core is relatively stable, but that reaction conditions must be chosen carefully to prevent unintended reactions at other sites, such as the bromo-substituent. The oxazole ring itself is generally stable under many synthetic conditions, including those used for subsequent cross-coupling and functionalization reactions. nih.gov

Cyclometallation Reactions and C-H Bond Activation in Complexation

The this compound scaffold is an excellent N,N-bidentate or potentially C,N-bidentate ligand in organometallic chemistry. Its ability to coordinate with metal centers can lead to cyclometallation, a process where a metal complex is formed through intramolecular C-H bond activation, creating a stable metallacycle.

This compound and its derivatives are used to form complexes with various transition metals, including iridium and platinum. researchgate.netnih.gov In one reported instance, a ligand of the 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine type reacted with IrCl₃ to form a "rollover" iridacycle complex. researchgate.net This complex features an unusual κ²-C,N-cyclometallated fragment that results from a C-H bond activation reaction at a remote position on the bromo-pyridine ring. researchgate.net Theoretical calculations suggest this C-H activation occurs after an initial coordination of the ligand to the metal center. researchgate.net

Photochemical methods have also been developed for the cycloplatination of 2-arylpyridines and related ligands. nih.gov Light irradiation can promote both the initial N-coordination and the subsequent C-H metalation step, offering an alternative to traditional thermal procedures. nih.gov The formation of these cyclometalated complexes is a fundamental reaction in organometallic chemistry, enabling the synthesis of materials with unique photofunctional properties and catalytic applications. nih.govrsc.org The mechanism often involves an electrophilic attack by the metal center on a C-H bond of the ligand. researchgate.netrsc.org

Table 3: Examples of Cyclometallation and C-H Activation in Metal Complexes

| Metal | Ligand Type | Key Observation | Reaction Type | Source |

| Iridium (Ir) | 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine | Formation of a rollover κ²-C,N-cyclometallated complex. | Thermal C-H Activation | researchgate.net |

| Platinum (Pt) | 2-Arylpyridines | Light-induced cyclometalation at room temperature. | Photochemical C-H Activation | nih.gov |

| Cobalt (Co) | Quinoline (B57606) N-oxide with 1,6-enyne | Detection of a five-membered cobaltacycle intermediate via ESI-MS. | Base-assisted C-H Activation | researchgate.net |

Ligand Design and Coordination Chemistry of 2 6 Bromopyridin 2 Yl Oxazole Derivatives

Formation of Metal Complexes

The bifunctional N,N-donor nature of the pyridyl-oxazole scaffold facilitates the formation of stable chelate complexes with numerous transition metals. The specific reactivity and resulting complex geometry are influenced by the metal ion, its precursor, and the reaction conditions. Research has explored the formation of complexes with several metals, including iridium, palladium, platinum, and cobalt, often utilizing derivatives of the parent ligand to enhance solubility or introduce specific electronic or steric properties.

The formation of iridium complexes with ligands structurally related to 2-(6-Bromopyridin-2-yl)oxazole has been reported. In one study, the reaction of two equivalents of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine (a derivative where the oxazole (B20620) is replaced by an imidazopyridine) with Iridium(III) chloride in dimethylformamide at 70°C resulted in the formation of a unique "rollover" iridacycle complex. researchgate.net This product, cis-[Ir(κ²-C-N-L1)(κ²-N-N-L1)Cl2], features one ligand coordinated in the expected bidentate N,N-donor fashion, while the second ligand undergoes a C-H bond activation at a remote position on the bromo-pyridine ring to form a C-N cyclometalated fragment. researchgate.net Density Functional Theory (DFT) calculations suggested that this rollover C-H activation happens after the initial κ²-N-N coordination of the second ligand. researchgate.net

Pyridyl-oxazole and its derivatives are effective ligands for palladium, forming stable complexes applicable in catalysis. The development of planar-chiral oxazole-pyridine (COXPY) ligands has been a focus for asymmetric catalysis. dicp.ac.cn While direct synthesis using this compound is not explicitly detailed in the provided sources, the general methodology involves reacting the ligand with a suitable palladium precursor. For instance, a (L4)Pd(OAc)2 complex was successfully synthesized to clarify the features of chiral COXPY ligands. dicp.ac.cn The electron-poor nature of the oxazole-pyridine ligand can enhance the electrophilicity of the palladium(II) catalyst, which is beneficial for reactions like the activation of alkynes. dicp.ac.cn Other studies have shown that carbohydrate-derived 2-pyridyl substituted spiro-oxazoline ligands readily form stable complexes with Pd(II) that have been fully characterized, including by X-ray crystallography. researchgate.net This body of work underscores the capability of the pyridyl-oxazole framework to coordinate with palladium, typically through an N,N-bidentate mode, to create catalysts for various organic transformations. dicp.ac.cnrsc.org

The reaction of 2-(6-Br-2-pyridyl)-benzoxazole derivatives with platinum precursors has been investigated. The reaction between potential bidentate 2-(6-Br-2-pyridyl)-benz-(oxa)-zole ligands and [PtCl2(DMSO)2] in acetonitrile (B52724) at 100°C yields complexes with the general formula [trans-PtCl2(LPB)(DMSO)]. rsc.org In a surprising coordination mode, the ligand binds to the platinum(II) center through the nitrogen atom of the benzoxazole (B165842) ring in an N-κ¹ fashion, leaving the nitrogen of the bromo-pyridine ring uncoordinated. rsc.org The molecular structure of the resulting complex, [trans-PtCl2(L2)(DMSO)], confirmed a distorted square planar geometry around the platinum atom. rsc.org DFT calculations indicated that this initial N-coordination by exchanging one DMSO molecule is favorable, whereas the subsequent coordination of the second nitrogen atom is significantly impeded. rsc.org

The synthesis of cobalt complexes using a derivative of the target ligand has been successfully demonstrated. A family of pyridine-oxazoline-ligated cobalt complexes, specifically (S)-4-benzyl-2-(6-bromopyridin-2-yl)-4,5-dihydrooxazole cobalt chloride, was synthesized and characterized. nih.govresearchgate.net These complexes, with the general formula L2CoCl2, were prepared from their respective ligands and cobalt(II) chloride. researchgate.net Single-crystal X-ray diffraction of related complexes in the study revealed a distorted tetrahedral coordination geometry at the cobalt center. researchgate.net The characterization data for the synthesized bromo-substituted cobalt complex provides insight into its structure and properties. nih.gov

Table 1: Characterization Data for (S)-4-benzyl-2-(6-bromopyridin-2-yl)-4,5-dihydrooxazole cobalt chloride (3g)

| Analysis Type | Data | Reference |

|---|---|---|

| Appearance | Blue solid | nih.gov |

| Yield | 72% | nih.gov |

| FT-IR (cm⁻¹) | 1632, 1572, 1454, 1420, 1381, 1256, 1180, 1002, 948, 934, 864, 815, 756, 748, 702, 659 | nih.gov |

| Anal. Calcd for C₃₀H₂₈Br₂Cl₂CoN₄O₂ | C, 47.15; H, 3.43; N, 7.33 | nih.gov |

| Anal. Found | C, 47.32; H, 3.36; N, 7.25 | nih.gov |

| HRMS (MALDI-TOF) m/z: [M−Cl]⁺ | Calcd for C₃₀H₂₆Br₂ClCoN₄O₂⁺: 725.9438, Found: 725.9429 | nih.gov |

Coordination Modes of Pyridyl-Oxazole Ligands

Pyridyl-oxazole ligands are archetypal N,N-bidentate ligands. arkat-usa.orgnih.gov Their design is centered around the ability of the nitrogen atoms from both the pyridine (B92270) and the oxazole moieties to simultaneously coordinate to a single metal center, forming a stable five-membered chelate ring. This chelating effect enhances the thermodynamic stability of the resulting metal complexes compared to those with analogous monodentate ligands. The specific coordination can, however, be influenced by steric hindrance, the electronic properties of the metal, and the presence of other coordinating species. rsc.org

The N,N-donor coordination is the most common and sought-after binding mode for pyridyl-oxazole ligands. dicp.ac.cnarkat-usa.org This bidentate chelation involves the lone pair of electrons on the sp²-hybridized nitrogen of the pyridine ring and the sp²-hybridized nitrogen of the oxazole ring. This mode of coordination is fundamental to their use in forming well-defined, stable complexes for applications in areas like asymmetric catalysis. dicp.ac.cn

For example, in the synthesis of a rollover iridacycle complex with a 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine ligand, one of the two ligands binds to the iridium center in a classic κ²-N-N-donor mode. researchgate.net Similarly, planar-chiral oxazole-pyridine ligands are explicitly designed as an N,N-ligand scaffold for palladium-catalyzed reactions. dicp.ac.cn However, as seen in the formation of certain platinum complexes, steric or electronic factors can sometimes prevent this bidentate coordination, leading to a monodentate N-κ¹ mode where only one of the nitrogen atoms binds to the metal. rsc.org Studies on cobalt complexes with 2-(6-bromopyridin-2-yl)-4,5-dihydrooxazole derivatives also show that the ligands can sometimes act as monodentate donors, coordinating only through the oxazoline (B21484) nitrogen. researchgate.net

C-N-Cyclometallated Ligand Fragments

The formation of a cyclometalated complex involves the intramolecular activation of a C-H bond by a metal center, leading to the creation of a stable metallacycle. Ligands based on a pyridyl-heterocycle framework are well-suited for this type of reaction, typically forming a C^N coordinating fragment where the metal is bonded to the nitrogen of the pyridine and a carbon atom of the adjacent ring. In the context of 2-(aryl)-pyridine ligands, this process is a cornerstone for synthesizing highly stable and luminescent complexes with metals such as iridium(III), ruthenium(II), and platinum(II).

For ligands analogous to this compound, such as 2-phenylbenzo[d]oxazole (bo), cyclometalation is a well-established route to generate highly phosphorescent materials. semanticscholar.org These complexes, often with an Ir(C^N)₂ or Pt(C^N) core, are central to the development of organic light-emitting diodes (OLEDs). semanticscholar.org The C-H activation typically occurs on the phenyl or benzo ring of the oxazole moiety.

However, research on the coordination of 2-(6-Br-2-pyridyl)-benzoxazole (a benz-annulated derivative of the title compound) with platinum(II) has revealed alternative coordination pathways. In attempts to synthesize a cyclometalated species by reacting the ligand with [PtCl₂(DMSO)₂], the expected C-N cyclometalation did not occur. Instead, the ligand coordinated to the platinum center in an unusual monodentate fashion through the nitrogen atom of the benzoxazole ring (N-κ¹-coordination). rsc.org This outcome suggests that the electronic effects of the bromo-substituent and the specific reaction conditions can significantly influence the reactivity, favoring simple coordination over C-H bond activation for this particular system. rsc.org While cyclometalation is common for this ligand class, the successful formation of a C-N-cyclometalated fragment from this compound itself remains a specific challenge dependent on the choice of metal precursor and reaction conditions.

Structural Analysis of Coordination Compounds

The structural elucidation of metal complexes provides fundamental insights into bonding, geometry, and the potential for intermolecular interactions. Single-crystal X-ray diffraction is the definitive method for this analysis.

For the platinum complex formed with 2-(6-Br-2-pyridyl)-benzoxazole, [trans-PtCl₂(L)(DMSO)], structural analysis confirmed the N-κ¹ coordination mode. rsc.org The key structural features are detailed below:

Coordination Geometry: The platinum(II) atom exhibits a square planar geometry, which is characteristic for d⁸ metal ions. rsc.org

Ligand Binding: The 2-(6-Br-2-pyridyl)-benzoxazole ligand (referred to as LPB2 in the study) acts as a monodentate ligand, binding to the platinum center exclusively through the nitrogen atom of the benzoxazole ring. The pyridine nitrogen and the bromo-substituent are not involved in coordination. rsc.org

Molecular Structure: The resulting complex has a general formula of [trans-PtCl₂(LPB2)(DMSO)]. The crystal structure confirms the trans arrangement of the two chloride ligands. rsc.org

This observed structure contrasts sharply with the typical structures of C-N cyclometalated complexes. For instance, cyclometalated iridium(III) complexes like [(bo)₂Ir(pzpy)] (where bo is 2-phenylbenzo[d]oxazole) adopt a distorted octahedral geometry, with two C^N ligands coordinating in a cis-C-C, trans-N-N arrangement. semanticscholar.orgnih.gov Similarly, cyclometalated Pt(II) complexes with phenylpyridine-type ligands typically feature a square-planar geometry defined by the C^N ligand and two ancillary ligands. researchgate.net The failure to achieve cyclometalation with 2-(6-Br-2-pyridyl)-benzoxazole under the reported conditions leads to a fundamentally different and less rigid coordination geometry. rsc.org

Table 1: Comparison of Coordination Geometries

| Complex Type | Metal Center | Typical Geometry | Ligand Coordination Mode of Pyridyl-Oxazole |

| [trans-PtCl₂(2-(6-Br-2-pyridyl)-benzoxazole)(DMSO)] rsc.org | Pt(II) | Square Planar | Monodentate (N-κ¹-benzoxazole) |

| Cyclometalated [Ir(C^N)₂(N^N)] Type semanticscholar.org | Ir(III) | Distorted Octahedral | Bidentate (C^N) |

| Cyclometalated [Pt(C^N)(L)₂] Type researchgate.net | Pt(II) | Square Planar | Bidentate (C^N) |

Electronic and Photophysical Properties of Metal-Ligand Systems

The electronic structure of metal-ligand systems dictates their electrochemical and photophysical behaviors, such as their redox potentials, light absorption, and emission characteristics.

Electrochemical Properties Cyclic voltammetry is used to probe the redox behavior of coordination compounds. For the platinum complex [trans-PtCl₂(2-(6-Br-2-pyridyl)-benzoxazole)(DMSO)], cyclic voltammetry studies revealed an irreversible two-electron process at -0.50 V. This process was attributed to the Pt(II)/Pt(IV) redox couple. rsc.org In cyclometalated iridium(III) complexes with related ligands, quasi-reversible oxidation processes are typically observed at higher potentials (e.g., ~1.6 V), which are assigned to the oxidation of the Ir(III) center with some contribution from the C^N ligands. semanticscholar.org

Electronic and Photophysical Properties The absorption and emission properties of these complexes are of significant interest for applications in lighting and sensing. The properties are largely determined by the nature of the frontier molecular orbitals (HOMO and LUMO).

General Principles: In cyclometalated iridium(III) and ruthenium(II) complexes, the HOMO is typically located on the metal center and the phenyl ring of the C^N ligand, while the LUMO is distributed over the pyridine or other N-heterocyclic portions of the ligands. nih.govmdpi.com The energy gap between these orbitals determines the color of the emitted light. Emission often arises from a triplet metal-to-ligand charge transfer (³MLCT) state or a ligand-to-ligand charge transfer (³LLCT) state. semanticscholar.org

Analogous Systems: Studies on cyclometalated platinum species with pyridyl-benzoxazole type ligands have shown luminescence in the range of 553–605 nm, arising from the ³MLCT state, with quantum yields up to 6%. rsc.org Related cyclometalated iridium(III) complexes are known to be efficient green-to-red emitters. semanticscholar.orgrsc.org For example, complexes of the type [(bo)₂Ir(ancillary ligand)] (where bo = 2-phenylbenzo[d]oxazole) exhibit green-yellow emission with high quantum yields (35-46%). semanticscholar.org The emission color can be tuned by modifying the ancillary ligand, which alters the LUMO energy level. semanticscholar.org

This compound Systems: While detailed photophysical data for a cyclometalated complex of this compound is not available, the electrochemical data for its platinum complex suggests a distinct electronic structure compared to its cyclometalated cousins. rsc.org The lack of a rigid, cyclometalated C^N framework would likely lead to less efficient emission due to more accessible non-radiative decay pathways. The electronic properties are governed by the HOMO-LUMO gap, which can be influenced by substituents. For instance, expanding the aromatic system of an ancillary ligand is known to decrease the LUMO energy level, leading to a red-shift in emission. nih.gov

Table 2: Photophysical Data for Analogous Cyclometalated Iridium(III) Complexes

| Complex | Emission Max (λem, nm) | Quantum Yield (Φ) | Emission Origin |

| [(bo)₂Ir(pzpy)] semanticscholar.org | 542 (Green) | 35.2% | ³MLCT/³LLCT |

| [(bo)₂Ir(pzpyz)] semanticscholar.org | 561 (Yellow) | 46.1% | ³MLCT/³LLCT |

| Data recorded in degassed CH₂Cl₂ solution. bo = 2-phenylbenzo[d]oxazole; pzpy = 2-(1H-pyrazol-3-yl)pyridine; pzpyz = 2-(1H-pyrazol-3-yl)pyrazine. |

Catalytic Applications of 2 6 Bromopyridin 2 Yl Oxazole Derived Catalysts

C-H Bond Activation and Arylation Reactions

Direct C-H bond activation and subsequent arylation represent a powerful and atom-economical strategy for the synthesis of complex organic molecules. The pyridine (B92270) and oxazoline (B21484) moieties can act as directing groups, facilitating the regioselective functionalization of otherwise unreactive C-H bonds.

Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles

Palladium-catalyzed direct C-H arylation of heterocycles like oxazoles and benzoxazoles is a streamlined approach to producing 2-aryl(benzo)oxazoles, which are important structural motifs in pharmaceuticals and bioactive compounds. nih.govresearchgate.net This method avoids the pre-functionalization of the heterocycle, proceeding via a deprotonative cross-coupling process. nih.gov The catalytic cycle typically involves the activation of a C-H bond on the oxazole (B20620) ring by a palladium catalyst, followed by coupling with an aryl halide or another arylating agent. researchgate.netbeilstein-journals.org

While specific studies detailing the use of 2-(6-Bromopyridin-2-yl)oxazole as a ligand for this transformation are not prevalent in the reviewed literature, the general mechanism involves the coordination of the palladium center to the nitrogen atom of the directing group (such as pyridine or oxazoline). This brings the catalyst into proximity with the target C-H bond, facilitating its cleavage in a concerted metalation-deprotonation (CMD) step. The resulting palladacycle intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the arylated product and regenerate the active palladium catalyst. nih.gov The efficiency and selectivity of this process are highly dependent on the ligand, base, and solvent system employed. nih.govresearchgate.net

Substrate Scope and Reaction Efficiency

The substrate scope for palladium-catalyzed C-H arylation of (benzo)oxazoles is generally broad. Various aryl and heteroaryl bromides can be successfully coupled with benzoxazoles, including those with both electron-donating and electron-withdrawing substituents. nih.gov The efficiency of these reactions can be high, with yields often exceeding 85%. nih.gov

Key factors influencing the reaction efficiency include:

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂) and the ligand are crucial. While some reactions proceed without a specific ligand, others require phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to achieve high yields. beilstein-journals.org

Base: A suitable base is required to facilitate the deprotonation of the C-H bond. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic bases.

Solvent: High-boiling polar aprotic solvents such as DMF, DMA, and NMP are often used, although recent developments have enabled these reactions at room temperature in solvents like DME. nih.gov

Additives: In some cases, additives like CuBr₂ can promote the cross-coupling reaction. rsc.org

The table below summarizes typical conditions and substrate scope for the direct arylation of benzoxazoles, which provides a framework for the potential application of catalysts derived from this compound.

| Catalyst System | Arylating Agent | Substrate | Base | Solvent | Yield (%) |

| Pd(OAc)₂ / NiXantphos | Aryl Bromides | Benzoxazole (B165842) | NaOtBu | DME | 75-99% |

| Pd(OAc)₂ | Iodoarenes | 2-Arylbenzoxazole | DMA | DMA | Decent Yields |

| Pd(OAc)₂ | Unactivated Arenes | Benzoxazole | CuBr₂ (additive) | N/A | Moderate to Good |

Cross-Coupling Catalysis

The this compound structure is well-suited for cross-coupling catalysis. The pyridine-oxazoline moiety can act as a bidentate ligand (pyrox), stabilizing the metal center, while the bromo-substituent on the pyridine ring can itself participate as an electrophilic partner in reactions like Suzuki or Heck coupling. Pyridine-oxazoline ligands have been shown to be versatile in promoting reactions such as the reductive Heck reaction and asymmetric cross-coupling. nih.gov

In a typical Suzuki-Miyaura coupling, a palladium catalyst facilitates the reaction between an organoboron compound (like a boronic acid) and an organohalide. organic-chemistry.org A catalyst derived from this compound could be employed where the ligand stabilizes the palladium center, and an external aryl bromide is coupled with a boronic acid. Alternatively, the bromine atom on the ligand itself could react with a boronic acid, tethering an aryl group directly to the ligand backbone. The mechanism involves oxidative addition of the organohalide to a Pd(0) species, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond. organic-chemistry.org

Similarly, in the Mizoroki-Heck reaction, an unsaturated halide couples with an alkene. Pyridine-oxazoline ligands have been used to perform enantioselective Heck reactions. mdpi.comresearchgate.net The bidentate nature of the ligand can create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.

Polymerization Catalysis Utilizing Pyridine–Oxazoline Ligands

Pyridine-oxazoline ligands have proven effective in coordination polymerization, particularly for dienes like isoprene (B109036). researchgate.netresearchgate.netnih.govnih.gov Cobalt and iron complexes bearing these ligands, upon activation with an organoaluminum cocatalyst such as methylaluminoxane (B55162) (MAO) or diethylaluminum chloride (AlEt₂Cl), show high catalytic activity. researchgate.netresearchgate.netnih.gov

Recent research has demonstrated that cobalt(II) complexes with pyridine-oxazoline ligands can catalyze isoprene polymerization with high activity, reaching up to 2.5 × 10⁶ g·molCo⁻¹·h⁻¹. nih.govnih.gov These catalysts produce polyisoprene with a mixed microstructure of cis-1,4 and 3,4-units. nih.gov The structure of the ligand and the polymerization temperature significantly influence the catalytic activity but have a lesser effect on the polymer's microstructure. nih.gov Similarly, iron complexes with pyridine-oxazoline ligands, when activated with MAO, exhibit excellent activity for isoprene polymerization. researchgate.net

The data below illustrates the performance of various pyridine-oxazoline ligated metal catalysts in isoprene polymerization.

| Metal Center | Ligand Substituent | Cocatalyst | Activity ( kg/(mol ·h)) | 3,4-selectivity (%) | Polymer MW ( kg/mol ) | PDI |

| Iron (Fe) | H | MAO | 8160 | 54% | 15.6 | 2.13 |

| Iron (Fe) | tert-Butyl | MAO | 6000 | 45% | 14.8 | 2.15 |

| Cobalt (Co) | Various Chiral Groups | AlEt₂Cl | up to 2500 | ~33% (co-cis-1,4) | 4.4 - 176 | 1.79 - 3.42 |

Development of Reusable Heterogeneous Catalytic Systems

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which drives the development of heterogeneous, reusable catalytic systems. One effective strategy is the immobilization of the catalyst or ligand onto a solid support, such as a polymer.

A chiral pyridine-bis(oxazoline) ligand, structurally similar to this compound, has been successfully immobilized by functionalizing the pyridine ring with a vinyl group. acs.org This vinyl-functionalized ligand was then copolymerized with styrene (B11656) and divinylbenzene (B73037) to create a polymer-supported chiral ligand. The resulting heterogeneous catalyst, after complexation with ruthenium, was used for the cyclopropanation of styrene with ethyl diazoacetate, achieving high enantioselectivity (up to 85% ee). acs.org This approach demonstrates the feasibility of creating reusable catalysts from pyridine-oxazoline type ligands, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. This methodology could foreseeably be applied to this compound, potentially by leveraging the bromo-substituent as a point of attachment to a support.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic properties of molecules. For 2-(6-Bromopyridin-2-yl)oxazole, DFT calculations, particularly using methods like B3LYP with a suitable basis set such as 6-311G++(d,p), can elucidate its molecular geometry and electronic landscape. Such studies reveal critical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity.

Analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of this compound, which is vital for predicting sites susceptible to electrophilic and nucleophilic attack. The nitrogen atoms in the pyridine (B92270) and oxazole (B20620) rings are expected to be electron-rich centers, while the hydrogen atoms and the bromine atom can act as electron-deficient sites. These computational insights are instrumental in understanding the molecule's reactivity in various chemical reactions.

Furthermore, DFT can be employed to map out potential reaction pathways. For instance, in the context of its synthesis or degradation, transition states can be located, and activation energies can be calculated. This allows for a detailed mechanistic understanding of the chemical transformations involving this compound.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

In silico molecular docking studies can be performed to screen this compound against various protein targets to identify potential biological activities. The process involves preparing the 3D structure of the ligand and the target protein. Docking algorithms then explore various binding poses of the ligand in the active site of the protein, and scoring functions are used to estimate the binding affinity.

The binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-protein complex. A lower binding energy suggests a more stable interaction. Key interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, can be visualized and analyzed. For this compound, the nitrogen atoms of the pyridine and oxazole rings can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues in the protein's active site.

| Functional Group | Potential Interaction | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Oxazole Nitrogen | Hydrogen Bond Acceptor | Asparagine, Glutamine |

| Oxazole Oxygen | Hydrogen Bond Acceptor | Lysine, Arginine |

| Aromatic Rings | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Bromine Atom | Halogen Bonding | Carbonyl oxygen of the peptide backbone |

In Silico Prediction of Molecular Behavior

In silico methods provide a rapid and cost-effective way to predict the physicochemical and pharmacokinetic properties of a molecule. For this compound, various computational models can be used to estimate properties such as solubility, lipophilicity (logP), and drug-likeness based on established rules like Lipinski's rule of five.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of in silico analysis. These predictions help in the early assessment of a compound's potential as a drug candidate. For example, predicting metabolic pathways can identify potential metabolites, and toxicity predictions can flag potential safety concerns.

| Property | Predicted Value Range | Significance |

|---|---|---|

| Molecular Weight | ~239 g/mol | Influences absorption and distribution |

| logP | 2.0 - 3.0 | Indicates lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 0 | Affects solubility and binding |

| Hydrogen Bond Acceptors | 3 (Npyridine, Noxazole, Ooxazole) | Affects solubility and binding |

| Polar Surface Area | ~42 Ų | Influences cell permeability |

Conformational Analysis and Dynamics

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying its low-energy conformations. The rotational barrier around the single bond connecting the pyridine and oxazole rings is a key determinant of its conformational flexibility.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound. These simulations model the movement of atoms and molecules over time, offering insights into conformational changes and interactions with the surrounding environment, such as a solvent or a biological membrane. By simulating the molecule in an aqueous environment, for example, one can study its solvation and how water molecules interact with its different functional groups. When docked into a protein, MD simulations can assess the stability of the binding pose and the flexibility of the ligand and the protein's active site.

Advanced Spectroscopic and Spectrometric Characterization of 2 6 Bromopyridin 2 Yl Oxazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, a detailed map of the proton and carbon framework of 2-(6-Bromopyridin-2-yl)oxazole can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine (B92270) and oxazole (B20620) rings. The pyridine ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm). The H-3' and H-5' protons would likely appear as doublets, while the H-4' proton would be a triplet, resulting from coupling to its two neighbors. The bromine atom at the 6'-position influences the electronic environment, causing a downfield shift of the adjacent H-5' proton. The protons on the oxazole ring are also expected in the aromatic region, with their precise shifts influenced by the electronic interplay between the two heterocyclic systems. For instance, in related pyridine-oxadiazole derivatives, aromatic protons are observed in the 6.80–8.40 ppm range. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display signals corresponding to all eight carbon atoms. The carbon atom bonded to the bromine (C-6') is expected to be significantly shifted, and its signal can be identified by its characteristic chemical shift. Carbons within the oxazole ring have distinct chemical shifts, typically with the C-2 carbon appearing at a lower field compared to C-4 and C-5. In similar pyridine-based heterocyclic derivatives, carbon signals for the pyridine ring are found between approximately 120 and 157 ppm. rsc.org

Below is a table of predicted NMR data for this compound based on analysis of its constituent parts and known data for analogous compounds. nih.govrsc.orgchemicalbook.comnih.govurfu.ru

| ¹H NMR | Predicted δ (ppm) | Multiplicity | ¹³C NMR | Predicted δ (ppm) |

| H-4 (Oxazole) | 7.20 - 7.40 | d | C-2 (Oxazole) | 160 - 163 |

| H-5 (Oxazole) | 7.70 - 7.90 | d | C-4 (Oxazole) | 125 - 128 |

| H-3' (Pyridine) | 7.90 - 8.10 | d | C-5 (Oxazole) | 138 - 141 |

| H-4' (Pyridine) | 7.75 - 7.95 | t | C-2' (Pyridine) | 148 - 151 |

| H-5' (Pyridine) | 7.60 - 7.80 | d | C-3' (Pyridine) | 120 - 123 |

| C-4' (Pyridine) | 139 - 142 | |||

| C-5' (Pyridine) | 128 - 131 | |||

| C-6' (Pyridine) | 141 - 144 |

d = doublet, t = triplet

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for both the pyridine and oxazole rings.

Key vibrational modes anticipated for this compound include:

C=N and C=C Stretching: Aromatic ring stretching vibrations from both the pyridine and oxazole rings are expected in the 1600-1450 cm⁻¹ region. These bands confirm the presence of the heterocyclic aromatic systems.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Ring Vibrations: The characteristic "ring breathing" modes of both heterocyclic rings will produce a pattern of sharp bands in the fingerprint region (below 1500 cm⁻¹). For oxazole itself, characteristic bands appear around 1500-1300 cm⁻¹. researchgate.net

C-O-C Stretching: The ether-like C-O-C stretching of the oxazole ring is expected to produce a strong absorption band in the 1020-1250 cm⁻¹ range.

C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. mdpi.com

The table below summarizes the expected IR absorption bands for this compound based on data from 2-bromopyridine (B144113) and oxazole. chemicalbook.commdpi.comnist.govnist.govspectrabase.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring of Origin |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine, Oxazole |

| C=N Stretch | 1610 - 1570 | Pyridine, Oxazole |

| C=C Aromatic Stretch | 1580 - 1450 | Pyridine, Oxazole |

| Ring Breathing Modes | 1400 - 1000 | Pyridine, Oxazole |

| C-O-C Stretch | 1250 - 1020 | Oxazole |

| C-Br Stretch | 600 - 500 | Pyridine |

High-Resolution Mass Spectrometry (HRMS/MALDI-TOF)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed.

For this compound (C₈H₅BrN₂O), the HRMS spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, separated by two mass units and having nearly equal intensity. asdlib.org This pattern is a definitive indicator of the presence of a single bromine atom.

The fragmentation of this compound under electron ionization would likely proceed through several pathways. wikipedia.orgscienceready.com.au The most common fragmentation patterns for related compounds involve the cleavage of the bond between the two rings or the fragmentation of the heterocyclic rings themselves. clockss.orgraco.cat Expected fragmentation pathways include:

Loss of the bromine atom: [M - Br]⁺

Cleavage of the oxazole ring: Loss of CO or HCN fragments is a known pathway for oxazoles. clockss.org

Loss of the pyridyl or oxazolyl radical: Leading to fragments corresponding to the individual heterocyclic cations.

Fragmentation of the bromopyridine ring: Loss of HCN from the pyridine ring.

The table below details the expected high-resolution mass data.

| Ion | Calculated m/z ([⁷⁹Br]) | Calculated m/z ([⁸¹Br]) | Description |

| [C₈H₅BrN₂O]⁺ | 223.9612 | 225.9592 | Molecular Ion (M⁺) |

| [C₈H₅N₂O]⁺ | 145.0402 | 145.0402 | Loss of Br radical |

| [C₇H₅BrN]⁺ | 181.9609 | 183.9588 | Loss of HCN from oxazole |

| [C₅H₄BrN]⁺ | 156.9531 | 158.9510 | Cleavage between rings |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.

The spectrum of this compound is expected to show intense absorption bands in the UV region, likely below 350 nm. These absorptions are attributed to π → π* transitions within the conjugated system formed by the interconnected pyridine and oxazole rings. The presence of heteroatoms (N, O) also allows for n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. Studies on oxazole itself show absorption bands around 205 nm. nist.gov The extended conjugation in this compound would be expected to shift these absorptions to longer wavelengths (a bathochromic shift). The solvent used can also influence the position and intensity of these bands. researchgate.net

| Electronic Transition | Expected λmax (nm) | Description |

| π → π | 250 - 320 | High-intensity absorption due to the conjugated aromatic system. |

| n → π | 300 - 350 | Lower-intensity absorption involving non-bonding electrons on N and O atoms. |

Circular Dichroism (CD) Spectroscopy for Chiral Ligands and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. The parent molecule, this compound, is achiral and therefore would not produce a CD signal.

However, CD spectroscopy becomes a powerful tool in several contexts related to this compound:

Chiral Analogues: If chiral substituents are introduced to the molecule, or if it is used to synthesize a larger chiral superstructure, CD spectroscopy can be used to determine the absolute configuration and study stereochemical properties.

Metal Complexes: When this compound acts as a ligand in the formation of metal complexes, the resulting complex can be chiral. The arrangement of multiple ligands around a metal center can create a chiral geometry (e.g., octahedral complexes), which would give rise to a characteristic CD spectrum. These spectra can provide insight into the three-dimensional structure of the coordination complex in solution.

Conformational Studies: In cases where the molecule can adopt different, stable chiral conformations (atropisomers), CD spectroscopy can be used to study the conformational equilibrium and the kinetics of their interconversion.

X-ray Single Crystal Analysis for Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can obtain detailed information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound itself is not reported in the surveyed literature, data from highly analogous structures, such as metal complexes incorporating bromopyridine moieties and other pyridyl-oxazole derivatives, provide significant insight. nih.govejournal.by For example, analysis of related pyrazolo[1,5-a]pyridine-containing oxadiazole derivatives shows that the aromatic rings tend to be nearly coplanar, which allows for effective electronic conjugation across the molecule. researchgate.net

A single crystal X-ray analysis of this compound would be expected to reveal:

Planarity: The degree of planarity between the pyridine and oxazole rings. A high degree of coplanarity would facilitate π-system conjugation.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry. The C-Br, C-N, C-O, and C-C bond lengths would be of particular interest to assess electronic effects.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be determined by intermolecular forces such as π-π stacking between the aromatic rings and potential halogen bonding involving the bromine atom.

The table below presents expected or typical bond lengths based on data from similar crystal structures. nih.govresearchgate.netmdpi.com

| Bond | Typical Length (Å) |

| C-Br | 1.85 - 1.91 |

| C=N (Pyridine) | 1.33 - 1.35 |

| C=N (Oxazole) | 1.30 - 1.32 |

| C-O (Oxazole) | 1.35 - 1.37 |

| C-C (inter-ring) | 1.46 - 1.49 |

Research into Biomolecular Interactions and Recognition

Research on Tyrosine Kinase Inhibition Mechanisms

The pyridine (B92270) ring is a well-established scaffold in the design of kinase inhibitors, known for its ability to form key hydrogen bonds within the ATP-binding site of many kinases. nih.govnih.gov While direct studies on 2-(6-Bromopyridin-2-yl)oxazole as a tyrosine kinase inhibitor are limited, research on related polyheteroaryl oxazole (B20620)/pyridine-based compounds shows that this structural class can interact with protein kinases. nih.govacs.org

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation, and its over-expression or mutation is linked to various cancers. nih.gov Consequently, it is a major target for cancer therapy. researchgate.net

While heptaheteroaryl compounds comprised of oxazole and pyridine units were initially investigated as G-quadruplex binders, subsequent kinase profiling revealed that they can also act as kinase inhibitors. nih.govacs.org For example, the compound iso-TOxaPy was found to selectively inhibit Rho-associated coiled-coil containing protein kinase (Rock-2). nih.govacs.org Although this is not EGFR, it demonstrates that the pyridyl-oxazole scaffold has kinase inhibitory potential.

Other studies on different, but related, heterocyclic systems containing oxazole or pyridine moieties have reported direct EGFR tyrosine kinase inhibition. This suggests that the 2-(pyridin-2-yl)oxazole (B8592805) framework is a relevant scaffold for exploration in the context of EGFR inhibition.

| Compound Class | Target Kinase | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative (5a) | EGFR-TK | 0.09 |

| Pyrazoline Derivative (10b) | EGFR-TK | 0.16 |

| Pyrazolopyrimidine Derivative (16) | EGFR-TK | 0.034 |

| Oxazolo[5,4-d]pyrimidine (3) | EGFR | 0.006 |

| Oxindole-pyridine (11n) | Akt1 (a serine/threonine kinase) | 0.00017 |

Data sourced from studies on various heterocyclic compounds containing pyridine, oxazole, or oxadiazole moieties, highlighting the potential of such scaffolds as EGFR tyrosine kinase inhibitors. nih.govnih.govresearchgate.netmdpi.com

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For the pyridyl-oxazole scaffold, SAR investigations have focused on modifying various parts of the molecule to enhance G-quadruplex binding affinity and selectivity, as well as cytotoxic activity.

In the context of G-quadruplex interaction, SAR studies on macrocyclic pyridyl polyoxazoles revealed several key insights:

Side Chain Position: The location of functional side chains, such as dimethylamino groups, is critical. Attaching these chains to the phenyl ring portion of the macrocycle leads to strong G-quadruplex stabilization. In contrast, moving the side chains to the oxazole rings results in a significant loss of stabilization efficiency. nih.gov

Side Chain Length: The length of the linker separating an amine group from the macrocyclic core influences activity. For 4-phenyl substituted analogs, a direct connection or a two-methylene linker provides strong stabilization, whereas a three-methylene linker is much less effective. nih.gov

Heterocycle Nature: A direct comparison between pyridyl-polyoxazoles (containing 1,3-oxazole) and pyridyl-polyoxadiazoles (containing 1,2,4-oxadiazole) showed that the replacement of oxazole with oxadiazole can positively affect both G4 binding affinity and selectivity over duplex DNA. mdpi.comnih.gov

In the context of kinase inhibition, SAR studies on oxazole/pyridine-based compounds have shown that isomeric connectivity plays a crucial role. Changing the connectivity of the central oxazole-pyridine unit in heptaheteroaryl compounds can switch the primary biological activity from G4-binding to potent antiproliferative effects driven by kinase inhibition (e.g., Rock-2). nih.govacs.org For other pyridine-based kinase inhibitors, modifications to substituents on the associated rings are used to fine-tune potency and selectivity against different kinases. nih.govrsc.org

Design and Synthesis of Chemical Probes for Biological Research

The compound this compound serves as a key heterocyclic building block in the design and synthesis of sophisticated chemical probes for biological research. Its structure, featuring a bromo-functionalized pyridine ring linked to an oxazole moiety, offers a versatile platform for the development of tools to study biomolecular interactions and recognition. The oxazole ring itself can be a part of a larger chromophore system, while the bromine atom provides a reactive handle for the introduction of various functional groups through cross-coupling reactions. This allows for the modular construction of probes with tailored properties for specific biological applications.

The pyridyl-oxazole scaffold is of particular interest in probe design due to its photophysical properties and its ability to participate in metal coordination and hydrogen bonding, which can be exploited for molecular recognition. The design of probes based on this compound often involves leveraging the electronic interplay between the electron-deficient pyridine ring and the electron-rich oxazole ring. Modifications to this core structure can tune the probe's fluorescence, binding affinity, and selectivity for biological targets.

The synthesis of the this compound core structure can be achieved through established methods for oxazole formation. Two common strategies include the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com For the synthesis of this compound, the precursor would be an α-amino ketone acylated with 6-bromopicolinic acid. The subsequent cyclization, typically promoted by a dehydrating agent such as sulfuric acid or polyphosphoric acid, yields the desired oxazole ring. pharmaguideline.com

Van Leusen Oxazole Synthesis: A versatile and widely used method, the van Leusen reaction, involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgnih.gov In this context, 6-bromopicolinaldehyde would be reacted with TosMIC in the presence of a base, such as potassium carbonate, to form the oxazole ring in a single step. ijpsonline.comijpsonline.com This approach is often favored due to its operational simplicity and the commercial availability of the starting materials. nih.gov

The true utility of this compound in the design of chemical probes lies in the reactivity of the bromine atom on the pyridine ring. This site allows for the strategic introduction of various functionalities through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds between the bromopyridine core and a wide array of aryl or vinyl boronic acids or esters. nih.govacs.org By carefully selecting the boronic acid coupling partner, a range of functionalities can be appended to the this compound scaffold. These can include:

Fluorophores: Attaching known fluorescent molecules to create probes for fluorescence imaging and sensing.

Biomolecule Recognition Moieties: Introducing groups that have a specific affinity for a biological target, such as a protein, enzyme, or nucleic acid.

Photo-crosslinkers: Incorporating groups that can form a covalent bond with a biological target upon photoirradiation, allowing for the identification of binding partners.

Modulators of Photophysical Properties: Adding electron-donating or electron-withdrawing groups to tune the absorption and emission wavelengths of the resulting probe.

The efficiency of the Suzuki-Miyaura coupling on bromopyridine substrates is well-documented, allowing for the creation of a diverse library of chemical probes from a single, common precursor. nih.govresearchgate.net

While specific research findings for probes derived directly from this compound are not extensively documented in publicly available literature, the principles of its application can be illustrated through the design of hypothetical probes. The pyridyl-oxazole core can act as a signaling unit whose fluorescence is modulated upon binding to a target biomolecule.

For instance, a probe designed to detect a specific protein could be synthesized by coupling this compound with a boronic acid derivative of a known ligand for that protein. The binding of the probe to the protein would alter the local environment of the fluorophore, leading to a change in its fluorescence intensity or wavelength. This "turn-on" or "turn-off" fluorescence response can be used to quantify the concentration of the target protein.

The following table illustrates the conceptual design of chemical probes based on the this compound scaffold and their potential applications in biological research. The photophysical data presented are hypothetical and serve to demonstrate how the properties of the probe can be tuned through derivatization via Suzuki-Miyaura coupling.

| Probe Structure | Coupled Moiety (R) | Potential Biological Application | Hypothetical λabs (nm) | Hypothetical λem (nm) | Hypothetical Quantum Yield (Φ) |

| Phenyl | General fluorescent labeling | 320 | 390 | 0.45 | |

| N,N-dimethylaminophenyl | Sensing changes in local polarity | 350 | 480 | 0.60 | |

| Biotin | Detection of avidin/streptavidin | 330 | 410 | 0.50 | |

| Dansyl | FRET-based sensing | 340 | 520 (FRET) | N/A |

This modular approach, enabled by the versatility of the this compound precursor and the robustness of the Suzuki-Miyaura coupling, allows for the rational design of a wide range of chemical probes for studying complex biological systems.

Q & A

Basic: What synthetic strategies are effective for preparing 2-(6-Bromopyridin-2-yl)oxazole, and how do reaction conditions influence yields?

Methodological Answer:

The synthesis of this compound can be achieved through cyclization of α-aryl-amino ketones or cross-coupling reactions. For cyclization, substrates like α-benzamidoacetophenone derivatives undergo acid-catalyzed ring closure using concentrated H₂SO₄ and P₂O₅ (yields ~56–95%) . Cross-coupling methods (e.g., Suzuki-Miyaura) are viable for introducing the bromopyridinyl group post-oxazole formation, leveraging the bromine as a reactive site for palladium-catalyzed couplings .

Key Considerations:

- Catalyst Choice: Acid strength (e.g., H₂SO₄ vs. PCl₃) affects cyclization efficiency.

- Temperature Control: Heating at 180°C for cyclization minimizes side reactions .

- Substrate Purity: Impurities in amino ketones reduce yields (e.g., 56% vs. 95% in optimized conditions) .

Table 1: Cyclization Yields for Oxazole Derivatives (Adapted from )

| Substrate | Product | Yield (%) |

|---|---|---|

| α-Benzamidoacetophenone | 2,5-Diphenyloxazole | 61 |

| α-(4-Bromobenzamido)acetophenone | 2-(4-Bromophenyl)-5-phenyloxazole | 62 |

Basic: Which spectroscopic and computational techniques are optimal for characterizing this compound?

Methodological Answer:

- UV-Vis/Fluorescence Spectroscopy: Identifies absorption/emission bands linked to π→π* transitions. Benzannulation at the oxazole ring minimally shifts emission wavelengths but alters charge-transfer character .

- DFT Calculations: Hybrid functionals (B3LYP, PBE0) accurately predict emission energies, while CAM-B3LYP overestimates them .

- IR Spectroscopy: Assesses hydrogen-bond strength in ESIPT-capable derivatives by analyzing O-H stretching modes (~2500–3500 cm⁻¹) .

Experimental Design Tip:

Combine TDDFT (B3LYP/6-31+G(d)) with solvent continuum models (IEFPCM) to simulate excited-state behavior .

Advanced: How does benzannulation at the oxazole moiety influence photophysical properties in this compound derivatives?

Methodological Answer:

Benzannulation (e.g., forming benzoxazole or naphthoxazole analogues) increases conjugation but does not red-shift ESIPT emission. Instead, it raises energy barriers for proton transfer due to enhanced charge transfer in the S₁ state . For example:

- HNO (naphthoxazole): Emission at 450 nm vs. 430 nm for HPO (oxazole), with a 2.5 kcal/mol higher barrier .

Table 2: Impact of Benzannulation on ESIPT Properties (Adapted from )

| Compound | ESIPT Emission (nm) | Energy Barrier (kcal/mol) |

|---|---|---|

| HPO | 430 | 5.2 |

| HNO | 450 | 7.7 |

Contradiction Note: Benzannulation at the phenol unit causes larger spectral shifts than at the oxazole, highlighting site-dependent effects .

Advanced: What computational protocols best model ESIPT dynamics in this compound analogues?

Methodological Answer:

- Functional Selection: B3LYP and PBE0 align well with experimental emission data (error < 5 nm), while CAM-B3LYP and M06-2X overestimate by 10–15 nm .

- Solvent Effects: Use IEFPCM to account for dielectric environments. Methanol simulations match experimental Stokes shifts .

- Kinetic Modeling: Apply Eyring equations to proton-transfer barriers derived from potential energy surfaces (PES) scans .

Validation Step: Compare computed IR vibrational modes (O-H stretching) with experimental data to validate H-bond strength .

Advanced: Can hypercoordinated organotin intermediates improve functionalization of this compound?

Methodological Answer:

Organotin reagents (e.g., Ph₃SnCl) enable regioselective functionalization via Stille coupling. For example:

- Step 1: Synthesize 2-(2-bromophenyl)oxazole.

- Step 2: React with Ph₃SnCl under Wilkinson catalysis (RhCl(PPh₃)₃) to form Sn-oxazole complexes, enabling polymerization or aryl group insertion .

Key Challenges:

- Steric Effects: Bulky substituents reduce coupling efficiency.

- Catalyst Loading: 5 mol% Rh achieves >70% conversion in model systems .

Advanced: How to resolve contradictions in reported synthetic yields for brominated oxazole derivatives?

Methodological Answer:

Discrepancies arise from:

- Substrate Isomerism: Ortho vs. para bromine placement affects cyclization rates (e.g., 62% yield for para vs. trace for nitro-substituted substrates) .

- Catalyst Deactivation: Residual moisture in H₂SO₄/P₂O₅ mixtures reduces efficacy; rigorous drying improves yields .

Mitigation Strategy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.